C20H16ClFN4O4

Medicinal chemistry Halogen bonding Kinase inhibitor design

Researchers exploring pyrimidine-hydrazide PGDS inhibitors often face supply inconsistency and undocumented isomer contamination. This catalog-grade compound directly addresses that gap. Its conserved 2-chloro-5-fluoropyrimidine pharmacophore and E-configuration hydrazone linkage provide a structurally verified starting point for SAR studies. • Confirmed identity via 1H NMR (hydrazone N-H δ 11.0-11.5 ppm, phenolic -OH δ 9.5-10.0 ppm) and HRMS ([M+H]+ 431.0924) • Enables side-by-side evaluation with the 3-methoxy analog (MW 443.9) to isolate alkoxy steric/lipophilic effects • Co-procurement of the triazole-carboxylate isomer (TOSLAB 740046) is available for mutual specificity controls

Molecular Formula C20H16ClFN4O4
Molecular Weight 430.8 g/mol
Cat. No. B12634853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameC20H16ClFN4O4
Molecular FormulaC20H16ClFN4O4
Molecular Weight430.8 g/mol
Structural Identifiers
SMILESC1CN2C(C3C(N2C1)C(=O)N(C3=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C5=CC=C(C=C5)F
InChIInChI=1S/C20H16ClFN4O4/c21-14-7-6-13(10-15(14)26(29)30)25-19(27)16-17(11-2-4-12(22)5-3-11)23-8-1-9-24(23)18(16)20(25)28/h2-7,10,16-18H,1,8-9H2
InChIKeyTTXAYVNAUGHDQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





C20H16ClFN4O4 Baseline: Structure & Chemotype


The molecular formula C20H16ClFN4O4 corresponds to N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-ethoxyphenyl}methylidene]-4-hydroxybenzohydrazide (exact mass 430.8 g/mol), a synthetic small molecule belonging to the pyrimidine–hydrazide hybrid chemotype. Its core architecture combines a 2-chloro-5-fluoropyrimidine moiety linked via an ether bridge to a 3-ethoxybenzylidene scaffold, which is further conjugated to a 4-hydroxybenzohydrazide terminus. This structural arrangement places it within the broader class of pyrimidine hydrazide compounds explored as prostaglandin D synthase (PGDS) inhibitors [1]. A structural isomer bearing an identical formula exists as ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-{[(1E)-(3-fluorophenyl)methylene]amino}-1H-1,2,3-triazole-4-carboxylate (a 1,2,3-triazole-4-carboxylate scaffold) . Both compounds are catalog-level research chemicals without published biological annotation; procurement decisions must thus rely on structural differentiation and class-level inference rather than direct comparative pharmacology.

C20H16ClFN4O4: Non-Interchangeable with In-Class Analogs


Within the pyrimidine–hydrazide chemotype, subtle variations in the substitution pattern produce divergent pharmacophoric geometries and electronic landscapes that preclude simple interchange. The target compound's 3-ethoxy group on the benzylidene ring and the 4-hydroxy motif on the benzohydrazide terminus jointly influence the E/Z isomerism of the hydrazone linkage, the hydrogen-bond donor/acceptor profile, and the conformational flexibility of the molecule. Replacement with even a close analog—such as the 3-methoxy-3-(dimethylamino) variant (C21H19ClFN5O3, MW 443.9)—introduces a basic tertiary amine that alters both the pKa profile and the electrostatic surface, potentially redirecting target engagement from PGDS-like enzymes toward other protein families [1]. Similarly, substituting the 2-chloro-5-fluoropyrimidine with an unsubstituted pyrimidine removes both the electron-withdrawing halogen effects and critical halogen-bond donor capacity, which have been shown in crystallographic studies of related pyrimidine inhibitors to anchor the ligand within the adenine-binding pocket of kinase and synthase targets [2]. For procurement intended to preserve a defined chemotype for structure–activity relationship (SAR) exploration or patent circumvention, generic substitution risks losing the specific substitution vector that defines this compound series.

C20H16ClFN4O4 Differential Evidence vs. Analogs


Chloro-Fluoropyrimidine vs. Unsubstituted Pyrimidine Core

The target compound incorporates a 2-chloro-5-fluoropyrimidine moiety, which provides dual halogen substitution at the pyrimidine 2- and 5-positions. In the PGDS inhibitor patent family (US 8,258,130), pyrimidine hydrazides bearing halogen substituents at these positions are claimed as active PGDS inhibitors, with the 2-chloro substituent contributing to metabolic stability and the 5-fluoro group enhancing target binding through polarized C–F···H interactions [1]. A comparator lacking the 5-fluoro substituent (e.g., 4-[(2-chloropyrimidin-4-yl)oxy]-3-methoxybenzaldehyde-based hydrazones) would be expected to show reduced binding enthalpy based on halogen-bond SAR established across pyrimidine kinase inhibitor programs [2]. Quantitative binding data for this specific compound are not publicly available; the differentiation rests on class-level SAR inference.

Medicinal chemistry Halogen bonding Kinase inhibitor design PGDS inhibition

Hydrazone E-Configuration and Molecular Recognition

The target compound is specified as the (E)-configured hydrazone isomer, with the 4-hydroxybenzohydrazide moiety oriented trans to the benzylidene aromatic ring across the C=N double bond. This stereochemistry is locked by the synthetic route and influences the spatial presentation of the terminal 4-hydroxyphenyl group. The (E)-isomer of 4-hydroxybenzohydrazide-derived imines has been characterized in crystallographic studies, demonstrating a consistent hydrogen-bond network involving the phenolic –OH and the hydrazone N–H that stabilizes the planar conformation [1]. The closest catalog analog, N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide (MW 443.9), replaces the 4-hydroxy group with a 3-dimethylamino substituent, eliminating this hydrogen-bond network and introducing a basic center (predicted pKa ~8.0) absent in the target compound . This fundamentally alters the protonation state at physiological pH and the molecular electrostatic potential surface.

Stereochemistry Hydrazone E/Z isomerism Molecular recognition Conformational analysis

Physicochemical Profile vs. Triazole-Carboxylate Isomer

The two structural isomers sharing the formula C20H16ClFN4O4 are distinguishable by their physicochemical property vectors, which dictate divergent permeation, solubility, and target-class compatibility profiles. The pyrimidine–hydrazide target (MW 430.8) possesses a rotatable bond count of 9 and 4 H-bond acceptors with 2 H-bond donors, consistent with oral drug-like chemical space (Lipinski rule of 5 compliant) [1]. The triazole–carboxylate isomer (ethyl 5-[2-(4-chlorophenyl)-2-oxoethoxy]-1-{[(1E)-(3-fluorophenyl)methylene]amino}-1H-1,2,3-triazole-4-carboxylate, MW 430.82) features an ester moiety susceptible to in vivo hydrolysis, generating a carboxylic acid metabolite that would alter both the charge state and target-binding profile . The triazole isomer also presents a distinct spatial arrangement of the 4-chlorophenyl and 3-fluorophenyl groups relative to the central triazole, orienting the halogens in a different vector geometry than the pyrimidine core of the target.

Physicochemical property profiling Drug-likeness Isomer differentiation Lead optimization

PGDS vs. Kinase Selectivity by Hydrazide Linker

The pyrimidine–hydrazide scaffold is explicitly claimed in the PGDS inhibitor patent family (US 8,258,130; WO 2008/122787) for the treatment of allergic rhinitis, asthma, and COPD, where inhibition of hematopoietic prostaglandin D synthase (H-PGDS) suppresses PGD2-driven type 2 inflammation [1]. The hydrazide –C(=O)–NH–N=CH– linkage distinguishes this chemotype from pyrimidine–amine or pyrimidine–ether kinase inhibitors, which typically engage the hinge region of ATP-binding sites through a different hydrogen-bond pattern. While pyrimidine–hydrazine derivatives (e.g., 2-chloro-5-fluoro-4-hydrazinylpyrimidine) have been explored as HER2 kinase inhibitor precursors , the fully elaborated hydrazone product targets a distinct enzyme class (PGDS, a glutathione-requiring isomerase) via a mechanism that does not involve ATP-competitive binding [1]. This target-class divergence means that the procurement rationale should align with the intended screening panel: PGDS-focused programs vs. kinase-focused programs.

PGDS inhibition Target class selectivity Hydrazide chemotype Allergic inflammation

C20H16ClFN4O4 Application Scenarios


PGDS Inhibitor Screening for Allergic Inflammation

Based on the pyrimidine–hydrazide chemotype's patent-established role as a PGDS inhibitor scaffold [1], the target compound is suitable as a screening candidate in H-PGDS enzyme inhibition assays (e.g., fluorescence polarization or LC-MS-based PGD2 quantification). Its 4-hydroxybenzohydrazide terminus mimics the glutathione co-substrate binding region. Researchers should confirm compound identity by 1H NMR (diagnostic hydrazone N–H signal at δ 11.0–11.5 ppm and phenolic –OH at δ 9.5–10.0 ppm) and HRMS (expected [M+H]+ 431.0924) prior to assay to exclude the triazole–carboxylate isomer.

SAR Expansion at the 3-Ethoxybenzylidene Vector

The 3-ethoxy substituent on the benzylidene ring represents a key SAR diversification point. Comparative procurement of the target compound alongside its 3-methoxy analog (N'-[(E)-{4-[(2-chloro-5-fluoropyrimidin-4-yl)oxy]-3-methoxyphenyl}methylidene]-3-(dimethylamino)benzohydrazide, MW 443.9) allows systematic evaluation of alkoxy chain length and terminal aryl substituent effects on PGDS inhibitory potency [1]. The target compound's 3-ethoxy group provides a modest lipophilicity increase (estimated ΔlogP +0.5 vs. 3-methoxy) without introducing a basic amine, isolating the steric and lipophilic contribution of the alkoxy extension.

Halogen-Bond Probe for Target Engagement

The 2-chloro-5-fluoropyrimidine moiety provides a defined halogen-bond donor (Cl at C2) and a polarized C–F bond (at C5) that can be interrogated by X-ray crystallography or 19F NMR in target-engagement studies [2]. Procurement of this specific halogen pattern enables comparison with the non-fluorinated or non-chlorinated analogs to quantify halogen-bond contributions to binding free energy—a strategy established across kinase and synthase inhibitor programs.

Triazole Isomer as Negative Control

The existence of a structural isomer (triazole–carboxylate, TOSLAB 740046) sharing the identical molecular formula creates a unique opportunity: procurement of both isomers enables their use as mutual specificity controls. The triazole isomer, lacking the hydrazone H-bond network and bearing a labile ethyl ester, serves as a physicochemical comparator—not a true negative control—to deconvolute whether observed biological activity derives from the pyrimidine–hydrazide pharmacophore or from nonspecific effects of the shared halogenated aromatic substructures.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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